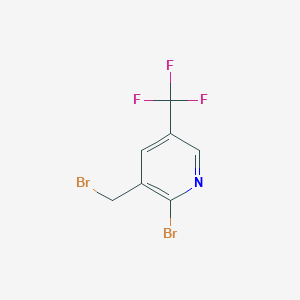

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOMEHYMJOWSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and applications, offering practical insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative. Its significance in organic synthesis and medicinal chemistry stems from the unique reactivity conferred by its distinct functional groups. The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.

The strategic placement of two bromine atoms at the 2- and 3-methyl positions, along with a strong electron-withdrawing trifluoromethyl group at the 5-position, creates a molecule with multiple reactive sites. This allows for selective and sequential chemical modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design as it can enhance metabolic stability, membrane permeability, and binding affinity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine

| Property | Value | Source |

| CAS Number | 175205-81-9 | |

| Molecular Formula | C7H4Br2F3N | |

| Molecular Weight | 322.92 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 45-50 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | |

| Purity | Typically >95% |

Chemical Structure

Figure 1: Chemical structure of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine.

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine typically involves a multi-step process, beginning with a commercially available pyridine precursor. A common and effective method is the radical bromination of 2-bromo-3-methyl-5-(trifluoromethyl)pyridine.

Expert Commentary on Synthesis:

The choice of a radical initiator and brominating agent is critical for achieving high yield and selectivity. N-Bromosuccinimide (NBS) is a preferred brominating agent as it provides a low, constant concentration of bromine, minimizing side reactions. Azo-bis-isobutyronitrile (AIBN) is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the halogenation process. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, to facilitate the radical chain mechanism. It is crucial to control the reaction temperature and the stoichiometry of the reagents to prevent over-bromination and other undesired side products.

Detailed Synthesis Protocol

Materials:

-

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Azo-bis-isobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine as a white to off-white solid.

Synthesis Workflow Diagram

Figure 3: Key reaction pathways for 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine.

Role in Drug Discovery and Development

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of numerous biologically active compounds. Its utility is highlighted in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The trifluoromethyl group often enhances the pharmacological profile of a drug candidate by improving its metabolic stability and lipophilicity.

Case Study Insight: The synthesis of novel inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies, often utilizes this scaffold. The 2-bromo position allows for the introduction of a hinge-binding moiety via a Suzuki coupling, while the bromomethyl group can be functionalized to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness in Practice: Before any experiment, it is imperative to consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

-

2-Bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine | C7H4Br2F3N. PubChem. [Link]

Strategic Utilization of Trifluoromethylpyridine Scaffolds in Medicinal Chemistry

Executive Summary

The incorporation of the trifluoromethyl (

The Fluorine Effect: Physicochemical Rationale

In medicinal chemistry, the pyridine ring is often employed to improve water solubility compared to benzene. However, the basicity of pyridine (pKa ~5.2) can lead to rapid clearance or non-specific binding. The introduction of a

Basicity and Lipophilicity Modulation

The

Table 1: Comparative Physicochemical Metrics

| Scaffold | Substitution | Approx. pKa ( | Electronic Effect | Metabolic Implication |

| Pyridine | None | 5.2 | Baseline | Vulnerable to N-oxidation |

| 2- | Ortho | < 1.0 | Strong Inductive (-I) | Steric block of N-coordination |

| 3- | Meta | ~ 2.6 | Inductive (-I) | Balanced solubility/permeability |

| 4- | Para | ~ 2.8 | Inductive + Resonance | Enhanced electrophilicity at C-2/C-6 |

The "Metabolic Block"

The C-H bonds adjacent to the pyridine nitrogen are prime sites for metabolic oxidation (formation of pyridones). Placing a

Synthetic Access: Constructing the Core

Accessing trifluoromethylpyridines is generally achieved via two main routes: Direct Trifluoromethylation of existing pyridines or De Novo Cyclization . For late-stage functionalization (LSF), radical pathways are currently the industry standard due to their tolerance of functional groups.

Strategic Decision Tree

The choice of synthesis depends on the substitution pattern required.

Caption: Decision matrix for selecting the optimal synthetic route based on the required regioisomer.

Functionalization: Exploiting the Building Block

Once the

Regioselectivity

In a scaffold like 2-chloro-4-(trifluoromethyl)pyridine , the

-

Key Insight: If the

is at the 3-position, the activation is less pronounced, often requiring palladium catalysis (Buchwald-Hartwig) rather than simple

Experimental Protocols

Protocol A: Innate C-H Trifluoromethylation (Minisci-Type)

This protocol utilizes the Langlois reagent (

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium triflinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv)

-

Solvent: DCM:Water (2:1 biphasic mixture)

Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and Sodium triflinate (1.5 mmol).

-

Solvent: Add Dichloromethane (2.0 mL) and Water (1.0 mL). The biphasic system is critical for solubilizing the radical precursors.

-

Initiation: Cool the mixture to 0°C. Dropwise add TBHP (2.5 mmol) over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Note: Vigorous stirring is essential to maximize interfacial surface area.

-

Workup: Quench with saturated

. Extract with DCM (3x). Dry organics over -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Check:

-

Success Indicator: Appearance of a new

peak in -

Common Failure: Mono- vs. Bis-trifluoromethylation. Control stoichiometry carefully.

Protocol B: Displacement on 2-Chloro-4-trifluoromethylpyridine

Used to couple the building block to a pharmacophore.

Methodology:

-

Dissolution: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base: Add

(2.0 equiv) or DIPEA (2.5 equiv). -

Nucleophile: Add the amine coupling partner (1.1 equiv).

-

Heat: Heat to 80°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF.

Mechanistic Visualization

The following diagram illustrates the radical mechanism for the C-H trifluoromethylation described in Protocol A.

Caption: Mechanistic pathway of radical trifluoromethylation via Langlois reagent, showing oxidative aromatization.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Langlois, B. R., & Roques, N. (1991). Nucleophilic trifluoromethylation of electron-deficient arenes. Journal of Fluorine Chemistry, 55(2), 207-212. [Link]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

Methodological & Application

Application Note: A Practical Guide to the Radical-Initiated Benzylic Bromination of Trifluoromethylpyridines

Introduction: The Strategic Importance of (Bromomethyl)trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) scaffolds are of paramount importance in modern drug discovery and agrochemical development.[1] The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Consequently, TFMP derivatives are key components in numerous commercial products and clinical candidates.[1][2]

The selective functionalization of these scaffolds is crucial for building molecular complexity and performing structure-activity relationship (SAR) studies. Benzylic bromination—the substitution of a hydrogen atom on a methyl group attached to the pyridine ring with a bromine atom—is a cornerstone transformation. This reaction converts a relatively inert methyl group into a versatile (bromomethyl) handle, which is a potent electrophile for subsequent nucleophilic substitution reactions. This unlocks synthetic pathways to a diverse range of derivatives, including ethers, esters, amines, and carbon-carbon bond-forming products, making it an indispensable tool for medicinal and process chemists.

This application note provides a detailed protocol for the benzylic bromination of trifluoromethylpyridines, focusing on the widely used N-Bromosuccinimide (NBS) radical-initiated method. It delves into the underlying mechanism, offers practical guidance for reaction setup and optimization, and emphasizes critical safety considerations.

Mechanism and Rationale: The Wohl-Ziegler Reaction

The benzylic bromination of trifluoromethylpyridines is a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[3] The process is characterized by its high selectivity for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5]

The reaction proceeds through three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), using heat or light. This generates initial radical species.

-

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of the trifluoromethylpyridine. This is the rate-determining step and is highly selective for the benzylic C-H bond, which is weakened by the stability of the resulting radical.[4][6] This benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic pyridine ring. The generated benzylic radical then reacts with a molecule of bromine (Br₂) to form the desired brominated product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction concludes when radical species combine to form non-radical products.

A critical aspect of this reaction is the use of N-Bromosuccinimide (NBS). NBS serves as a source of bromine, maintaining a very low, steady-state concentration of Br₂ in the reaction mixture. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step.[4][7][8] This low concentration of Br₂ is crucial for suppressing competing ionic reactions, such as electrophilic addition to the aromatic ring, which could otherwise lead to undesired side products.[7]

The electron-withdrawing nature of both the pyridine ring nitrogen and the trifluoromethyl group decreases the electron density of the aromatic system, making it less susceptible to electrophilic attack and further favoring the radical pathway.[9]

Experimental Protocol: Benzylic Bromination of 2-Methyl-5-(trifluoromethyl)pyridine

This section provides a representative protocol for the benzylic bromination of a trifluoromethylpyridine substrate.

3.1 Materials and Reagents

-

Substrate: 2-Methyl-5-(trifluoromethyl)pyridine

-

Brominating Agent: N-Bromosuccinimide (NBS), recrystallized if necessary[3]

-

Radical Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)

-

Solvent: Acetonitrile (CH₃CN) or (Trifluoromethyl)benzene (PhCF₃). Note: Chlorinated solvents like carbon tetrachloride (CCl₄) have been traditionally used but are now widely avoided due to their toxicity and environmental impact.[10][11][12]

-

Workup Reagents: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Silica gel for column chromatography, hexanes, ethyl acetate.

3.2 Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3 Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Add the chosen solvent (e.g., acetonitrile, approx. 0.1–0.2 M concentration relative to the substrate). Begin stirring to dissolve the substrate. Add N-Bromosuccinimide (1.05–1.1 eq) and the radical initiator (AIBN, 0.05–0.1 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Heating and Monitoring: Heat the reaction mixture to reflux (for acetonitrile, ~82°C). The reaction can also be initiated photochemically using a lamp if preferred.[10][12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

-

Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide and rinse the solid with a small amount of the reaction solvent.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃ (to neutralize any HBr), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(bromomethyl)-5-(trifluoromethyl)pyridine.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the protocol, from initial setup to the final purified product.

Caption: General workflow for the benzylic bromination of trifluoromethylpyridines.

Process Optimization and Data

The efficiency and selectivity of the benzylic bromination can be influenced by several parameters. The table below summarizes key variables and their typical ranges for optimizing the reaction for different trifluoromethylpyridine substrates.

| Parameter | Recommended Range | Rationale & Considerations |

| NBS Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. Significant excess can lead to dibromination. |

| Initiator | AIBN, BPO (0.05 - 0.1 eq) | AIBN is often preferred due to its more predictable decomposition rate. Photochemical initiation is an alternative that avoids chemical initiators.[10][12] |

| Solvent | Acetonitrile, PhCF₃, DCE | Acetonitrile is a modern, effective, and safer alternative to CCl₄.[10] (Trifluoromethyl)benzene has also been shown to be an excellent, less toxic solvent for these reactions.[11] |

| Temperature | Reflux (solvent-dependent) | Thermal energy is required to initiate the radical initiator. For AIBN in acetonitrile, reflux (~82°C) is standard. |

| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may also lead to more side products. A balance must be found for optimal results. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive initiator. 2. Insufficient temperature. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Use a fresh batch of AIBN/BPO. 2. Ensure the reaction is at the proper reflux temperature. 3. Thoroughly degas the solvent and maintain a positive inert gas pressure. |

| Formation of Dibromide | 1. Excess NBS. 2. Prolonged reaction time. | 1. Use closer to 1.05 equivalents of NBS. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |

| Aromatic Bromination | 1. Reaction conditions favoring ionic pathway. 2. Electron-rich substrate. | 1. Ensure NBS is pure and the reaction is shielded from light if not using photochemical initiation. Avoid protic solvents. 2. This is less common with electron-deficient trifluoromethylpyridines but can occur with other activating groups on the ring. |

| Complex Mixture of Products | 1. Overheating. 2. Impure starting materials or reagents. | 1. Maintain a steady reflux; avoid excessive heating which can cause decomposition. 2. Recrystallize NBS if it appears yellow.[3] Ensure the purity of the starting pyridine. |

Safety Precautions

Benzylic bromination protocols require careful handling of hazardous materials. Adherence to institutional safety guidelines is mandatory.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin and eye burns.[13][14][15] It is also an irritant to the respiratory tract.[13][16] Always handle NBS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14][17]

-

Radical Initiators (AIBN/BPO): AIBN and BPO are thermally sensitive and can decompose exothermically if heated improperly. Store them according to the manufacturer's recommendations, typically in a refrigerator and away from heat sources.

-

Solvents: Acetonitrile is flammable and toxic. (Trifluoromethyl)benzene and other organic solvents should be handled in a fume hood.

-

General Handling: Avoid inhalation of dusts and vapors.[13][16] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14] All waste must be disposed of in accordance with local, state, and federal regulations.[16]

Conclusion

The radical-initiated benzylic bromination of trifluoromethylpyridines using NBS is a robust and indispensable method for generating valuable synthetic intermediates. By understanding the underlying free-radical mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can reliably and efficiently access (bromomethyl)trifluoromethylpyridine building blocks. The adoption of modern, safer solvents like acetonitrile further enhances the utility and environmental friendliness of this powerful transformation, solidifying its role in the synthetic chemist's toolbox for drug discovery and development.

References

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 14, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

- N-bromosuccinimide Safety Data Sheet. (2010, March 12). Aldrich.

-

MSDS of N-Bromosuccinimide (NBS). (2018, April 20). Capot Chemical. Retrieved February 14, 2026, from [Link]

-

Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

-

N-Bromosuccinimide Safety Data Sheet. (n.d.). Sigma-Aldrich. Retrieved February 14, 2026, from [Link]

-

Suarez, D., Laval, G., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ChemInform, 40(32). [Link]

-

A scalable procedure for light-induced benzylic brominations in continuous flow. (2014). PubMed. Retrieved February 14, 2026, from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2009). ResearchGate. Retrieved February 14, 2026, from [Link]

-

NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved February 14, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023, July 17). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Photoinitiated ambient temperature copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of free-radical diazo initiator (AIBN). (2011). Dalton Transactions. [Link]

-

AIBN-Mediated Radical Cascade Synthesis of Maleimide-Fused Thiochromenes. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

AIBN-Initiated Radical Reactions of Ethyl Phosphinate. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. durhamtech.edu [durhamtech.edu]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. capotchem.com [capotchem.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-Pyridine Derivatives

Introduction: The Strategic Importance of 2-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of pharmacologically active agents.[1][2][3] Specifically, 2-substituted pyridines are crucial building blocks for synthesizing compounds with diverse therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for derivatizing the pyridine core.[1][4][5] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, offering high functional group tolerance and generally good yields.[5][6]

However, the Suzuki-Miyaura coupling of 2-bromo-pyridine derivatives is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the palladium catalyst can complicate the reaction, often leading to lower yields or catalyst deactivation.[7][8] This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully implement the Suzuki-Miyaura coupling for 2-bromo-pyridine derivatives.

Part 1: Key Parameters and Mechanistic Considerations

A successful Suzuki-Miyaura coupling is highly dependent on the interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[4][9] Understanding their roles within the catalytic cycle is paramount for rational reaction design and optimization.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[4][10][11][12] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-pyridine, forming a Pd(II) complex.[10][11] This step is often favored for electron-deficient aromatic systems like pyridines.[4]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center.[6][10][11] This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Component Selection for 2-Bromo-Pyridine Substrates

-

Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(dba)₂ (often used with a ligand) and Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are commonly employed.[1][5][13] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[4] For challenging couplings, pre-formed catalysts or pre-catalysts that cleanly generate the active species are often preferred.[14]

-

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and preventing catalyst decomposition.[15][16] For electron-deficient 2-bromo-pyridines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and facilitate reductive elimination.[7][16]

-

Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including heteroaryl chlorides.[7][16]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.[17]

-

Triphenylphosphine (PPh₃): While a standard ligand, it may be less effective for more demanding 2-bromo-pyridine couplings compared to more specialized ligands.[18]

-

-

Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[3][7] The choice of base can significantly influence the reaction rate and yield.

-

Inorganic Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used and effective for many substrates.[3]

-

Phosphates: K₃PO₄ is a stronger base and is often employed for less reactive substrates or when using boronic esters.[3][7]

-

Hydroxides and Alkoxides: While effective, their high basicity may not be compatible with all functional groups.

-

-

Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

-

Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices.[4]

-

Aqueous Mixtures: A mixture of an organic solvent with water is frequently used, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[4] It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[9]

-

-

Organoboron Reagent: While boronic acids are commonly used, they can be prone to decomposition via protodeboronation.[19][20][21] Boronic esters, such as pinacol esters, offer greater stability and are often crystalline solids that are easier to handle and purify, though they may exhibit slower reaction rates.[4][21][22] For particularly unstable 2-pyridyl boron reagents, the use of more stable derivatives like MIDA boronates or trifluoroborates can be advantageous.[17]

Part 2: Experimental Protocols and Condition Screening

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-bromo-pyridine derivatives. Optimization is often necessary to achieve the best results for a specific substrate combination.

General Protocol 1: Using a Pd(0) Catalyst

This protocol utilizes the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-pyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture in a preheated oil bath to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol 2: Using a Pd(II) Pre-catalyst with a Specialized Ligand

This protocol is recommended for more challenging 2-bromo-pyridine substrates.

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-bromo-pyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

-

Inert Atmosphere: Seal the tube and remove it from the glovebox.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with stirring.

-

Monitoring and Work-up: Follow steps 6-8 from General Protocol 1.

Table of Exemplary Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of 2-bromo-pyridine derivatives, providing a valuable reference for reaction optimization.

| Entry | 2-Bromo-Pyridine Derivative | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [1] |

| 2 | 2-Bromo-4-fluoropyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 | [9] |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | iPrOH/H₂O | Reflux | Good | [2] |

| 4 | 2-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | 1,4-Dioxane | 110 | 74-91 | [19] |

| 5 | 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | MeCN/H₂O | 80 | Modest | [23][24] |

Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.[9] - Use a fresh bottle of palladium catalyst or a more robust pre-catalyst.[14] |

| 2. Poorly Reactive Substrates | - For 2-bromo-pyridines, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[7][16] - Increase the reaction temperature.[7] | |

| 3. Insufficient Base Strength | - Switch to a stronger base like K₃PO₄, especially when using boronic esters.[7] | |

| Significant Side Product Formation | 1. Homocoupling of Boronic Acid | - This can be caused by the presence of oxygen. Ensure the reaction is thoroughly degassed.[7] - Use a slight excess of the bromo-pyridine or add the boronic acid portion-wise. |

| 2. Protodeboronation | - This is the cleavage of the C-B bond. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[19][21] - Minimize the amount of water in the reaction or use anhydrous conditions if possible.[25] | |

| Difficulty with Product Isolation/Purification | 1. Residual Palladium | - Pass the crude product through a short plug of silica gel or treat with a palladium scavenger. |

| 2. Emulsion during Work-up | - Add brine to the aqueous layer to break the emulsion. |

Optimization Workflow

For a new or challenging 2-bromo-pyridine substrate, a systematic approach to optimization is recommended. The following workflow can guide this process.

Caption: A decision-making workflow for optimizing Suzuki-Miyaura coupling conditions.

Conclusion

The Suzuki-Miyaura coupling is a powerful transformation for the synthesis of 2-aryl-pyridine derivatives, which are of high value in drug discovery and development. While challenges related to the electronic nature of the pyridine ring exist, a rational approach to the selection of catalyst, ligand, base, and solvent can lead to successful outcomes. By understanding the underlying mechanistic principles and employing systematic optimization and troubleshooting, researchers can effectively utilize this reaction to access a wide range of novel chemical entities.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 77, 3700-3703. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

-

PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. reddit.com [reddit.com]

- 25. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Introduction of the Trifluoromethylpyridine Moiety in Bioactive Molecules

Abstract & Strategic Rationale

The trifluoromethylpyridine (CF₃-Py) moiety is a "privileged structure" in modern medicinal chemistry, appearing in blockbuster drugs such as Enzalutamide (oncology) and Apalutamide . The introduction of a CF₃ group onto a pyridine scaffold profoundly alters the molecule's physicochemical profile:

-

Metabolic Stability: The CF₃ group blocks labile metabolic sites (typically C-H bonds susceptible to Cytochrome P450 oxidation), extending half-life (

). -

Lipophilicity Modulation: It significantly increases

, enhancing membrane permeability, while the pyridine nitrogen provides a counterbalance by maintaining water solubility through hydrogen bond acceptance. -

Electronic Tuning: The strong electron-withdrawing nature of CF₃ lowers the

of the pyridine nitrogen, reducing non-specific protein binding and hERG channel inhibition risks often associated with basic amines.

This guide outlines three distinct protocols for introducing this moiety, ranging from Late-Stage Functionalization (LSF) of complex scaffolds to Modular Assembly via cross-coupling.

Decision Matrix: Selecting the Synthetic Route

The choice of method depends on the stage of drug development and the availability of precursors.

Figure 1: Strategic decision tree for selecting the optimal trifluoromethylation methodology based on substrate structure and development phase.[1][2]

Protocol A: Innate Radical Trifluoromethylation (Minisci-Type)

Applicability: Direct C-H functionalization of electron-deficient heterocycles (pyridines). Mechanism: Nucleophilic radical addition. Primary Reference: Baran, P. S., et al. PNAS (2011).[3][4][5]

This method utilizes the Langlois Reagent (

Materials

-

Substrate: Pyridine-containing scaffold (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water biphasic mixture (2.5:1 ratio)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, protonates pyridine to increase electrophilicity.

Step-by-Step Procedure

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and DCM (2.5 mL).

-

Aqueous Phase: In a separate container, dissolve Sodium trifluoromethanesulfinate (234 mg, 1.5 mmol) in water (1.0 mL). Add this to the reaction vial.

-

Initiation: Add TBHP (70% aq., ~200 µL) dropwise at 0 °C.

-

Reaction: Vigorously stir the biphasic mixture. Allow it to warm to room temperature (23 °C). Stir for 12–24 hours.

-

Note: Vigorous stirring is critical to increase the interfacial surface area for radical transfer.

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of +68 Da (CF3 [69] - H [1]).

-

Workup: Quench with saturated aq.

(5 mL).[1] Extract with DCM (3 x 10 mL). Dry combined organics over -

Purification: Silica gel chromatography. CF₃-pyridines are often less polar than the parent heterocycle; adjust gradient accordingly (e.g., 0-30% EtOAc/Hexanes).

Protocol B: Photoredox Catalysis (MacMillan Conditions)

Applicability: Mild, late-stage functionalization compatible with sensitive functional groups.

Mechanism: Oxidative quenching cycle generating electrophilic

Materials

-

Substrate: Pyridine/Heteroarene (1.0 equiv)

-

Catalyst:

(1.0 mol%) or -

CF3 Source: Triflyl chloride (

) (2.0 equiv) -

Base:

(2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (degassed)

-

Light Source: Blue LED (450 nm) (e.g., Kessil lamp or LED strip)

Step-by-Step Procedure

-

Preparation: In a glovebox or under

, charge an 8 mL vial with the substrate (0.25 mmol), photocatalyst (2 mg), and base. -

Solvent & Reagent: Add degassed MeCN (2.5 mL) followed by triflyl chloride (via microsyringe). Cap the vial with a septum.

-

Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain ambient temperature (prevent heating above 30 °C).

-

Duration: Irradiate for 4–16 hours.

-

Workup: Dilute with ether, wash with water/brine to remove the catalyst and salts.

-

Purification: Flash chromatography.

Mechanistic Pathway (Graphviz)

Figure 2: Oxidative quenching cycle utilizing Ir(III) photocatalysis to generate trifluoromethyl radicals for heteroaromatic substitution.

Protocol C: Modular Assembly via Suzuki-Miyaura Coupling

Applicability: Total synthesis or early-stage library generation.

Challenge: 2-Pyridine boronic acids are unstable (protodeboronation).

Solution: Use MIDA boronates or Potassium Trifluoroborates (

Materials

-

Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Procedure

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits Pd(0) species.

-

Assembly: Add halide, boronic acid, base, and precatalyst system to a microwave vial or pressure tube.

-

Heating: Heat to 100 °C (oil bath) or 120 °C (Microwave, 30 min).

-

Workup: Filter through Celite to remove Palladium black. Partition between EtOAc and water.

-

Note: If using the reverse coupling (CF3-Pyridine-Boronate + Aryl Halide), ensure the boronate is stored at 4 °C and used immediately, or use the pinacol ester variant which is more stable than the free acid.

Comparative Data & Reagent Selection

| Feature | Protocol A (Minisci/Baran) | Protocol B (Photoredox/MacMillan) | Protocol C (Suzuki Coupling) |

| Reagent Cost | Low (Langlois Reagent) | High (Ir Catalyst) | Medium (Pd + Ligands) |

| Regioselectivity | Innate (C2/C4 favored) | Tunable / Innate | Absolute (Pre-defined) |

| Scalability | High (Multi-gram) | Low/Medium (Photon penetration limit) | High (Kilogram) |

| Functional Tolerance | Good (Acidic conditions) | Excellent (Mild, neutral) | Good (Base sensitive) |

| Key Risk | Polychlorination/Over-reaction | Catalyst poisoning | Protodeboronation |

Safety & Troubleshooting

-

Fluorine NMR (

): Essential for monitoring. The CF₃ group on a pyridine ring typically appears between -60 and -65 ppm . Use -

Radical Hazards: TBHP is an organic peroxide. Store at 4 °C. Do not concentrate reaction mixtures containing excess TBHP to dryness; quench with reducing agent (sodium thiosulfate) first.

-

Volatility: Low molecular weight CF₃-pyridines are volatile. Avoid high-vacuum drying for extended periods; use a rotovap with controlled pressure (>20 mbar).

References

-

Innate Radical Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[3] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3][4] [Link][5]

-

Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011).[6] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.[6][7] [Link][6][7]

-

Fluorine in Medicinal Chemistry (Review): Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[8][9] [Link]

-

Suzuki Coupling of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The organophotocatalytic trifluoromethylation of 6-azauracils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Transient Electrophiles in Drug Discovery: One-Pot Strategies for Bromomethyl Pyridine Intermediates

Executive Summary

Bromomethyl pyridines are ubiquitous building blocks in medicinal chemistry, serving as critical intermediates for Proton Pump Inhibitors (PPIs), antihistamines, and various enzyme inhibitors. However, their utility is compromised by their inherent instability. The free base of 2-(bromomethyl)pyridine is a "fugitive" species, prone to rapid self-quaternization (polymerization) and hydrolysis, turning from a pale oil to a dark tar within minutes at room temperature.

This Application Note details two robust one-pot strategies to bypass isolation:

-

Radical Bromination: Direct functionalization of methyl pyridines using N-Bromosuccinimide (NBS).

-

Dehydroxy-Bromination: Activation of hydroxymethyl pyridines using phosphorous/thionyl halides.

The Challenge: Self-Quaternization

The primary failure mode in handling 2-(bromomethyl)pyridine is intermolecular nucleophilic attack. The pyridine nitrogen of one molecule attacks the exocyclic methylene carbon of another, displacing the bromide. This initiates an uncontrolled polymerization cascade.

Mechanism of Failure

Figure 1: The self-quaternization pathway responsible for yield loss during batch isolation.[1][2]

Strategy A: Radical Bromination (NBS Route)

Best for: Converting commercially available methyl pyridines (picolines) directly to electrophiles. Key Advantage: Avoids the need for hydroxymethyl precursors.

Mechanistic Insight

This reaction relies on the Wohl-Ziegler mechanism. The choice of solvent is critical. While Carbon Tetrachloride (

Protocol: One-Pot Synthesis of 2-((Pyridin-2-ylmethyl)thio)benzimidazole

Targeting an Omeprazole-type sulfide intermediate.

Reagents:

-

2,3-Dimethylpyridine (Substrate)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

2-Mercaptobenzimidazole (Nucleophile)

- (Base)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Radical Generation (The "Hot" Step):

-

Charge a reaction vessel with 2,3-dimethylpyridine (10 mmol) and MeCN (50 mL).

-

Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Critical Control: Heat to reflux (

). The reaction is initiated when the suspension turns from yellow to orange/colorless (succinimide formation). -

Monitor: TLC or HPLC. Stop immediately upon consumption of starting material to prevent over-bromination (dibromo species).

-

-

The "Telescope" (In Situ Coupling):

-

Cool the mixture to

(Ice bath). Do not filter or isolate. -

Add

(20 mmol) followed by 2-mercaptobenzimidazole (10 mmol). -

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Why: The base neutralizes the succinimide byproduct and activates the thiol nucleophile, which immediately traps the unstable bromomethyl pyridine.

-

-

Workup:

-

Filter off inorganic salts (

, Succinimide). -

Concentrate the filtrate.

-

Recrystallize from EtOAc/Hexanes.

-

Strategy B: Dehydroxy-Bromination (Alcohol Activation)

Best for: High-precision synthesis where regioselectivity is required (avoiding radical isomers). Key Advantage: Generates the Hydrobromide salt intermediate, which is transiently stable until base is added.

Workflow Diagram

Figure 2: The Dehydroxy-Bromination workflow allows for a controlled release of the reactive species.

Protocol: Thionyl Bromide Activation

Reagents:

-

(Pyridin-2-yl)methanol

-

Thionyl Bromide (

) or -

Dichloromethane (DCM) - Anhydrous

-

Secondary Amine (Nucleophile)

-

Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Activation:

-

Dissolve (pyridin-2-yl)methanol (10 mmol) in anhydrous DCM (40 mL) under

atmosphere. -

Cool to

. -

Add

(11 mmol) dropwise. Caution: -

Stir at RT for 1 hour.

-

Checkpoint: A white/pale yellow precipitate often forms. This is the pyridinium hydrobromide salt . It is stable in this acidic environment.

-

-

One-Pot Coupling:

-

Cool the slurry back to

. -

Add the Secondary Amine (11 mmol).

-

Critical Step: Add DIPEA (25 mmol) dropwise.

-

Mechanism:[1][3][4][5][6] The first equivalent of base neutralizes the HBr salt, liberating the reactive free base in situ. The second equivalent scavenges the HBr generated during the substitution.

-

Stir at RT for 4-6 hours.

-

-

Purification:

-

Quench with saturated

. -

Extract with DCM.

-

The product is often pure enough for use or requires short silica plug filtration.

-

Comparative Data & Troubleshooting

Yield Comparison: Isolation vs. One-Pot

| Strategy | Intermediate Handling | Average Yield (%) | Purity Profile |

| Batch Isolation | Aqueous workup of free base | 35 - 50% | Low (Polymer contamination) |

| One-Pot (NBS) | In situ consumption | 75 - 85% | High (Succinimide removed by wash) |

| One-Pot (Alcohol) | In situ neutralization | 85 - 92% | Very High |

Troubleshooting Guide

-

Problem: Reaction mixture turns black/tarry.

-

Cause: Free base concentration was too high or temperature too high during coupling.

-

Solution: Dilute reaction (0.1 M) and ensure temperature is

during base addition.

-

-

Problem: Low conversion in NBS reaction.

-

Cause: "Wet" solvent or old NBS.

-

Solution: Use anhydrous MeCN; recrystallize NBS from water (dry thoroughly) before use.

-

-

Problem: Lachrymatory effects in lab.

-

Cause: Trace bromomethyl pyridine vapors.

-

Solution: Quench all glassware with dilute ammonia or NaOH inside the hood before cleaning.

-

Safety & Handling (Crucial)

-

Lachrymator: Bromomethyl pyridines are potent tear agents. Always handle in a functioning fume hood.

-

Skin Corrosive: Causes severe burns.[7] Double-glove (Nitrile) is mandatory.

-

Neutralization: Spills should be treated immediately with 5% aqueous ammonia or sodium carbonate to polymerize/hydrolyze the compound into safer species.

References

-

BenchChem. (2025).[8] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Application Note. Link

-

Bhattacharya, A., et al. (2007). "A Synthesis Is Not the Same as a Process." Organic Process Research & Development, 11(5), 783. Link

-

Guo, J., Lu, Y., & Wang, J. (2015).[9] "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide." Heterocyclic Communications, 21(4).[9] Link

-

PubChem. (2025).[7] 2-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2023). 2-(Bromomethyl)pyridine hydrobromide Product Specification. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. mdpi.com [mdpi.com]

- 7. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Unstable Bromomethyl Pyridine Intermediates

Welcome to the Technical Support Center for the purification of unstable bromomethyl pyridine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure, stable bromomethyl pyridine compounds. These intermediates are notoriously labile, prone to decomposition, and often accompanied by closely related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity of your synthetic pathways.

The Challenge of Instability

Bromomethyl pyridines are highly reactive electrophiles, a characteristic that makes them valuable synthetic intermediates but also contributes to their instability. The primary degradation pathway involves intermolecular quaternization, where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another, leading to polymerization and the formation of pyridinium salts.[1] This process is often accelerated by heat, light, and the presence of polar solvents or impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of bromomethyl pyridine intermediates, offering explanations and actionable solutions.

Issue 1: Product Decomposition on Silica Gel During Column Chromatography

Question: My bromomethyl pyridine intermediate appears to be degrading on the silica gel column. I'm observing streaking on the TLC plate and recovering low yields of a discolored product. What's happening and how can I prevent it?

Answer: This is a classic problem arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as a proton source, protonating the pyridine nitrogen and making the compound more susceptible to decomposition. Additionally, the polar surface of silica can promote the formation of pyridinium salt byproducts.

Root Cause Analysis and Solutions:

-

Acid-Sensitivity: The lone pair on the pyridine nitrogen is basic and can interact strongly with the acidic silanol groups of the silica gel. This interaction can catalyze decomposition.

-

Solution 1: Neutralized Silica Gel. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (TEA), in your chosen solvent system (e.g., 1-2% TEA in ethyl acetate/hexane). This will neutralize the acidic sites on the silica surface, minimizing decomposition.

-

Solution 2: Alumina Chromatography. Consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying acid-sensitive compounds.

-

-

Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.

-

Solution: Flash Column Chromatography. Employ flash chromatography with a carefully selected solvent system to expedite the separation.[2][3] A good starting point for the mobile phase is a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, can help to first elute non-polar impurities and then your product, minimizing the run time.

-

Experimental Protocol: Flash Column Chromatography of 2,6-Bis(bromomethyl)pyridine

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).

-

Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Gently add the dried, adsorbed sample to the top of the column.

-

Elution: Begin elution with the low-polarity solvent and gradually increase the polarity. For 2,6-bis(bromomethyl)pyridine, a gradient of ethyl acetate in hexane (e.g., starting from 1:9 and increasing to 1:4) has been shown to be effective.[3]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent product degradation.

Issue 2: Difficulty in Inducing Crystallization and Obtaining a Pure Solid

Question: I've removed the solvent after my reaction, but the resulting oil refuses to crystallize, even after cooling. How can I purify my bromomethyl pyridine intermediate via recrystallization?

Answer: Recrystallization is an excellent method for purifying solid compounds, but success hinges on selecting the right solvent and technique.[4] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[4][5]

Troubleshooting Crystallization:

-

Solvent Selection: The choice of solvent is critical. A single solvent or a binary solvent system can be used.

-

Single Solvent: Test solvents of varying polarities (e.g., hexane, diethyl ether, ethyl acetate, isopropanol). An ideal solvent will poorly dissolve your compound at room temperature but completely dissolve it at the solvent's boiling point.

-

Binary Solvent System: If a single suitable solvent cannot be found, use a pair of miscible solvents where one dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Inducing Crystallization: If crystals do not form upon cooling, several techniques can be used:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

-

Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

-

Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.[6]

-

Experimental Protocol: Recrystallization of 2,6-Bis(bromomethyl)pyridine

-

Solvent Selection: Diethyl ether has been reported as a suitable solvent for the recrystallization of 2,6-bis(bromomethyl)pyridine.[7]

-

Dissolution: In a fume hood, gently heat a minimal amount of diethyl ether. Add the crude 2,6-bis(bromomethyl)pyridine to the warm solvent until it is fully dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Crystal Formation: If crystals do not form, try inducing crystallization by scratching the flask or placing it in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Frequently Asked Questions (FAQs)

Q1: My bromomethyl pyridine intermediate is a liquid at room temperature. How can I purify it?

A1: For liquid intermediates, vacuum distillation is the preferred method of purification, provided the compound is thermally stable enough to withstand the distillation temperature. If the compound is thermally labile, flash column chromatography, as described above, is the best alternative.

Q2: What are the main impurities I should expect in the synthesis of bromomethyl pyridines?

A2: Common impurities include:

-

Starting Material: Unreacted starting material (e.g., lutidine or pyridylmethanol).

-

Monobrominated Species: If your target is a bis(bromomethyl)pyridine, the corresponding monobrominated intermediate is a common impurity.

-

Over-brominated Products: In some cases, bromination can occur on the pyridine ring itself, leading to poly-brominated impurities.[8]

-

Hydrolysis Products: Reaction of the bromomethyl group with water will lead to the corresponding alcohol (pyridylmethanol).

Q3: How should I store my purified bromomethyl pyridine intermediate to prevent decomposition?

A3: To ensure the long-term stability of your purified intermediate, it should be stored under the following conditions:

-

Low Temperature: Store at or below 0°C.

-

Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture.

-

Light Protection: Store in an amber vial or a container protected from light.

-

Anhydrous Conditions: Ensure the compound is thoroughly dried before storage.

Q4: Are there any specific safety precautions I should take when working with bromomethyl pyridines?

A4: Yes, bromomethyl pyridines are lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]

Data Summary Table

| Purification Method | Key Parameters | Best Suited For |

| Flash Chromatography | Stationary Phase: Silica Gel (neutralized if needed), AluminaMobile Phase: Hexane/Ethyl Acetate gradient[3] | Thermally labile compounds, liquids, and for separating closely related impurities. |

| Recrystallization | Solvent: Diethyl ether, Hexane, or other non-polar solvents[7] | Solid compounds that are stable at the boiling point of the chosen solvent. |

| Vacuum Distillation | Pressure: Reduced pressure to lower the boiling point | Thermally stable liquid compounds with boiling points below their decomposition temperature. |

References

- The Royal Society of Chemistry. (n.d.). Support information.

- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.

- ResearchGate. (2006). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent.

- NIH. (n.d.). 2,6-Bis(bromomethyl)pyridine.

- ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol.

- ChemicalBook. (n.d.). 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis.

- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.

- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

- YouTube. (2021). recrystallization & purification of N-bromosuccinimide.

- NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

- NIH. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins.

- Unknown. (n.d.). Recrystallization-1.pdf.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide.

- Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.

- Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.

- Unknown. (n.d.). Recrystallization1.

- FAMU. (2016). Lab Report Recrystallization.

- PENTA. (2024). Pyridine - SAFETY DATA SHEET.

- ResearchGate. (2019). Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies.

- YouTube. (2019). Paper Chromatography Experiment.

- MBL International. (2024). Challenges and Solutions in Purifying Recombinant Proteins.

- ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides.

- Unknown. (2025). B3315 - 4-(Bromomethyl)pyridine Hydrobromide - SAFETY DATA SHEET.

- PubMed. (2024). Stability of metal-metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations.

- Physics & Maths Tutor. (2016). Detailed Notes - Topic 3.16. Chromatography.

- Apollo Scientific. (2023). 4-Bromo-2-(difluoromethoxy)pyridine.

- MDPI. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”.

- PubChem. (n.d.). 2-Bromo-3-(bromomethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine 98 31106-82-8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 9. lobachemie.com [lobachemie.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Support Center: Solvent Systems for 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine

Executive Summary & Molecule Profile

Compound: 2-Bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine Core Challenges: This scaffold presents a "Dual Electrophile" challenge.

-

Primary Hazard (Kinetic): The 3-bromomethyl group is a highly reactive benzylic-like halide. It is prone to rapid

reactions, moisture-induced hydrolysis (solvolysis), and self-quaternization with the pyridine nitrogen. -